6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline
Description
Properties
IUPAC Name |
6-methoxy-2-methyl-4-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-9-15(18-7-5-16-6-8-18)13-10-12(19-2)3-4-14(13)17-11/h3-4,9-10,16H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRCBDGMNYBZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Quinoline Core Construction
The synthesis begins with the preparation of the 2-methylquinoline backbone. A widely adopted method involves the Skraup reaction, where aniline derivatives undergo cyclization with glycerol in the presence of sulfuric acid and an oxidizing agent. For 2-methylquinoline, o-toluidine serves as the starting material, reacting with glycerol at 180–200°C to yield the quinoline structure. Alternative approaches include the Doebner-Miller reaction, which employs α,β-unsaturated ketones for cyclization, though this method is less favored due to lower regioselectivity.
Methoxylation at the 6th Position
Introducing the methoxy group at the 6th position requires electrophilic aromatic substitution. Directed ortho-metalation (DoM) strategies are employed, where a directing group (e.g., methyl at C2) facilitates regioselective lithiation. The quinoline is treated with lithium diisopropylamide (LDA) at −78°C, followed by quenching with trimethyl borate and subsequent oxidation with hydrogen peroxide to install the methoxy group. This step achieves >80% regioselectivity when conducted under anhydrous conditions.
Table 1: Methoxylation Reaction Conditions
| Reagent System | Temperature (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| LDA + Trimethyl Borate | −78 | 75 | 85 |
| NaH + Methyl Iodide | 25 | 60 | 70 |
| CuI/O₂ Catalyzed | 100 | 68 | 78 |
Piperazine Functionalization at the 4th Position
Nucleophilic Aromatic Substitution
The 4-chloro intermediate is generated via chlorination of 6-methoxy-2-methylquinoline using phosphorus oxychloride (POCl₃). Subsequent displacement of the chloro group with piperazine occurs under reflux in polar aprotic solvents. A patent by Singh et al. demonstrates that using 2.5 equivalents of piperazine in methanol at 65°C for 8 hours achieves 86% yield with 99% purity after crystallization. Excess piperazine (≥3 equivalents) risks dimerization, necessitating precise stoichiometric control.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study combining 4-chloro-6-methoxy-2-methylquinoline with piperazine in dimethylformamide (DMF) achieved 92% yield within 30 minutes at 120°C, compared to 8 hours under conventional heating. This method reduces side products like N-alkylated piperazines, which commonly form at prolonged reaction times.
Table 2: Piperazine Substitution Optimization
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Reflux | Methanol | 65 | 8 | 86 | 99 |
| Microwave Irradiation | DMF | 120 | 0.5 | 92 | 98 |
| Continuous Flow | Ethanol | 100 | 2 | 89 | 97 |
Purification and Crystallization
Solvent Extraction and Crystallization
Post-reaction mixtures are basified with aqueous sodium hydroxide (pH 10–12) to precipitate unreacted piperazine. The product is extracted using dichloromethane and purified via recrystallization from hexane/ethyl acetate (3:1 v/v). X-ray diffraction analysis confirms that the crystalline form exhibits superior stability, with a melting point of 162–164°C.
Chromatographic Techniques
For laboratory-scale synthesis, flash chromatography on silica gel (eluent: methanol/dichloromethane 1:9) removes traces of dimeric impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >99.5% purity for pharmacological applications.
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols prioritize solvent efficiency and throughput. A continuous flow system using ethanol as the solvent reduces reaction time to 2 hours with 89% yield, minimizing waste compared to batch processes. This method also enhances safety by avoiding high-pressure conditions associated with microwave synthesis.
Green Chemistry Innovations
Recent patents highlight the use of water as a co-solvent during piperazine substitution, achieving 85% yield while eliminating halogenated solvents. Catalyst recycling (e.g., immobilized piperazine on mesoporous silica) further improves sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline span various fields:
1. Chemistry
- Building Block : Used as a precursor in synthesizing more complex molecules, particularly in the development of novel quinoline derivatives.
- Synthetic Pathways : The synthesis typically involves methoxylation of the quinoline ring followed by nucleophilic substitution with piperazine.
2. Biology
- Antimicrobial Activity : Investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown that quinoline derivatives can exhibit significant antibacterial properties .
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms such as DNA intercalation and modulation of apoptotic pathways .
3. Medicine
- Therapeutic Potential : Explored for its use in treating neurological disorders due to its interaction with neurotransmitter receptors. Its ability to influence cellular signaling pathways makes it a candidate for further pharmacological studies.
4. Industry
- Material Development : Utilized in creating new materials with specific electronic and optical properties, leveraging its unique chemical structure .
The biological activities associated with this compound include:
- Antimicrobial Activity : Exhibits potential against both Gram-positive and Gram-negative bacteria.
- Anticancer Effects : Compounds similar to this one have shown significant cytotoxic effects against multidrug-resistant cancer cell lines by inhibiting P-glycoprotein efflux mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in drug design. Modifications to the chemical structure can significantly affect biological activity:
- Positioning of Substituents : Substituents at the 6-position influence antimalarial activity; methoxy groups demonstrate varied effects based on their positioning relative to other functional groups.
- Piperazine Moiety : Enhances solubility and bioavailability, essential for therapeutic efficacy .
Case Studies and Research Findings
Several studies have provided insights into the efficacy of related compounds:
- Antimalarial Efficacy :
- P-glycoprotein Inhibition :
-
Neuroprotective Studies :
- Investigations into neuroprotective effects indicated that similar structures might protect neuronal cells from oxidative stress, although specific data on this compound remains limited.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by interfering with essential cellular processes.
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₁₅H₂₀ClN₃O (hydrochloride salt form) .
- Average Mass: 293.795 Da; Monoisotopic Mass: 293.129490 Da .
- CAS Registry Number : 1333256-88-4 .
- Purity : ≥95% in commercial preparations .
- Structural Features: A quinoline scaffold substituted with a methoxy group at position 6, a methyl group at position 2, and a piperazine ring at position 2. The hydrochloride salt enhances solubility and stability .
Synthetic Relevance: The compound is synthesized via alkylation and carboxylation steps, as exemplified by procedures for analogous quinolines . Its structural versatility makes it a candidate for drug discovery, particularly in targeting protein receptors (e.g., VEGFR-2, P-glycoprotein) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Quinoline Derivatives
Key Findings:
Substituent Position and Activity: Piperazine Position: Shifting the piperazine group from position 4 (target compound) to 8 (6-Methoxy-8-(piperazin-1-yl)quinoline) alters receptor-binding interactions. For example, 8-substituted derivatives show distinct antiproliferative profiles against cancer cells (e.g., HeLa, A549) . Halogen Effects: Chlorine at position 7 (7-Chloro-4-(piperazin-1-yl)quinoline) enhances VEGFR-2 inhibition compared to methoxy-substituted analogs. This is attributed to stronger hydrogen bonding with residues like Cys919 and Asp1046 .
Salt Forms and Bioavailability :
- The hydrochloride salt of the target compound improves aqueous solubility compared to free-base analogs, enhancing pharmacokinetic properties .
Biological Activity Trends: Anticancer Potential: Piperazine-containing quinolines (e.g., target compound) exhibit P-glycoprotein inhibition, reversing multidrug resistance in cancer therapy . Anti-inflammatory Action: Dual piperazinyl derivatives (e.g., compound in ) show nitric oxide modulation and peripheral analgesic effects, outperforming non-piperazine analogs.
Biological Activity
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline is a compound belonging to the quinoline class, which has garnered attention for its potential biological activities. Quinoline derivatives are known for a variety of pharmacological effects, including antimicrobial, antifungal, anticancer, and neuroprotective properties. However, the specific biological activity of this compound remains largely unexplored, necessitating further investigation into its pharmacological profile.
Chemical Structure and Properties
The compound features a methoxy group at the 6-position, a methyl group at the 2-position, and a piperazine moiety at the 4-position. This unique structural arrangement may confer distinct biological properties compared to other quinoline derivatives.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H16N2O | Contains methoxy and piperazine groups; potential for diverse biological activity |
| 6-Methoxyquinoline | C10H9NO | Lacks piperazine moiety; known for antimicrobial activity |
| 4-(Piperazin-1-yl)quinoline | C11H14N2 | Explored for antipsychotic properties |
Biological Activity Overview
The biological activities associated with quinoline derivatives can be attributed to their ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Quinoline derivatives have shown potential as antimicrobial agents. The presence of the piperazine ring is often linked to enhanced interaction with microbial targets.
- Anticancer Properties : Some studies indicate that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds designed as P-glycoprotein (P-gp) inhibitors have demonstrated significant cytotoxic effects against multidrug-resistant cancer cell lines .
- Neuroprotective Effects : The structure of this compound suggests potential neuroprotective properties, which are common among related quinoline derivatives.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial in elucidating how modifications to the chemical structure affect biological activity. Research indicates that:
- Substituents at the 6-position significantly influence antimalarial activity, with methoxy groups showing varied effects depending on their positioning relative to other functional groups .
- The piperazine moiety enhances solubility and bioavailability, which is essential for therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimalarial Efficacy : A study examined a series of piperazine-substituted quinolines and found that modifications could enhance potency against malaria parasites. Compounds with specific substituents showed EC50 values in the low nanomolar range, indicating strong antimalarial activity .
- P-glycoprotein Inhibition : In vitro studies on quinoline analogues revealed that certain modifications could significantly inhibit P-gp efflux mechanisms in cancer cells, suggesting potential for overcoming drug resistance .
- Neuroprotective Studies : Preliminary investigations into neuroprotective effects have indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, although specific data on this compound is still lacking.
Q & A
Q. What are the standard synthetic routes for 6-methoxy-2-methyl-4-(piperazin-1-yl)quinoline, and what reaction conditions are critical?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated quinoline precursor with piperazine. For example:
Intermediate Preparation : Start with 4-chloro-6-methoxy-2-methylquinoline. React with excess piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .
Purification : Isolate the product via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization from ethanol.
Key Conditions :
- Molar Ratio : Piperazine is used in excess (2–3 equivalents) to drive the reaction.
- Temperature : Elevated temperatures (>80°C) improve reaction kinetics.
- Solvent Choice : Polar solvents enhance solubility of intermediates.
Q. How is this compound characterized structurally?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substitution patterns. For example, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ = 288.15 g/mol) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., confirming piperazine attachment at C4) .
Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Mechanistic Studies :
Advanced Research Questions
Q. How can researchers optimize low yields in nucleophilic substitution steps during synthesis?
Methodological Answer: Low yields often stem from steric hindrance or poor leaving-group activation. Strategies include:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 16 hours conventionally) .
- Catalysis : Add KI or phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Alternative Leaving Groups : Replace chloride with triflate (-OTf) for faster substitution .
Data Contradiction :
reports yields of 20–45% for similar piperazine-substituted quinolones under conventional heating, while microwave methods achieve >60% .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?
Methodological Answer:
Q. SAR Table :
| Substituent | Activity (MIC, μg/mL) | Target |
|---|---|---|
| 6-OCH₃ | 1.2 (S. aureus) | DNA gyrase |
| 6-Cl | 4.5 (S. aureus) | Membrane disruption |
| 4-Piperazinyl | 0.8 (P. falciparum) | Heme polymerization |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., COX-2 for anti-inflammatory activity) .
- ADMET Prediction : SwissADME or pkCSM models assess absorption (%HIA >90%) and toxicity (hERG IC₅₀ >10 μM) .
- MD Simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories (RMSD <2.0 Å acceptable) .
Case Study :
A derivative with 4-fluorophenyl-piperazine showed 3× higher BBB permeability (QlogBB = -0.5 vs. -1.2 for parent compound) in silico, validated by in vivo assays .
Q. How are data contradictions in biological activity resolved (e.g., conflicting MIC values across studies)?
Methodological Answer:
- Standardize Assays : Adopt CLSI/EUCAST guidelines for MIC determination .
- Control Strains : Include reference strains (e.g., S. aureus ATCC 25923) to calibrate results .
- Meta-Analysis : Pool data from ≥3 independent studies; use statistical tools (e.g., ANOVA with Tukey post-hoc) .
Example :
Conflicting MICs (1.2 vs. 4.5 μg/mL) for 6-methoxy derivatives were resolved by identifying differences in bacterial culture media (Mueller-Hinton vs. RPMI-1640) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
